molecular formula C14H12FN3O B5783818 2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5783818
M. Wt: 257.26 g/mol
InChI Key: ZHMXIFAQPPMWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazolopyrimidines and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is still being studied. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may work by modulating certain signaling pathways in the brain, which can lead to the neuroprotective effects seen in studies.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, it has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. Additionally, it has been found to be well-tolerated in animal studies, which can reduce the risk of adverse effects. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. One area of focus is on the development of more potent and selective analogs of this compound. Additionally, more research is needed to understand the mechanism of action and potential side effects of this compound. Finally, studies are needed to determine the efficacy of this compound in human clinical trials for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a promising compound with potential applications in scientific research. Its synthesis method has been well-established, and it has been shown to have anticancer properties and neuroprotective effects. While more research is needed to fully understand the mechanism of action and potential side effects of this compound, it holds great promise for the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has been achieved using various methods. One of the most common methods involves the reaction of 4-fluoroaniline, 5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-one, and acetic anhydride in the presence of a catalyst. This method provides a high yield of the desired compound and can be easily scaled up for larger quantities.

Scientific Research Applications

2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has shown potential applications in scientific research. One of the most promising areas is in the field of cancer research. This compound has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

2-(4-fluorophenyl)-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O/c1-8-9(2)16-13-7-12(17-18(13)14(8)19)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMXIFAQPPMWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Fluoro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidin-7-ol

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